molecular formula C10H10NNaO2 B7953530 sodium;1-benzylaziridine-2-carboxylate

sodium;1-benzylaziridine-2-carboxylate

Cat. No.: B7953530
M. Wt: 199.18 g/mol
InChI Key: FVBUEBBXOPNHCR-UHFFFAOYSA-M
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Description

Sodium 1-benzylaziridine-2-carboxylate (CAS: Not explicitly provided; InChIKey: FVBUEBBXOPNHCR-UHFFFAOYNA-M) is a sodium salt derivative of an aziridine-carboxylic acid. Key properties include:

  • Molecular Weight: 199.18 g/mol .
  • Purity: 95% (typical for laboratory use) .
  • Structure: Features a three-membered aziridine ring with a benzyl group at position 1 and a sodium carboxylate at position 2.
  • Applications: Primarily used in academic and industrial research, particularly in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

sodium;1-benzylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.Na/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBUEBBXOPNHCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The hydrolysis of benzyl 1-benzylaziridine-2-carboxylate (C17H17NO2) serves as a primary route to the sodium carboxylate. This method involves saponification of the ester group under basic conditions. For example, treatment with sodium hydroxide (NaOH) in a polar aprotic solvent like methanol or ethanol cleaves the benzyl ester, yielding the carboxylic acid intermediate.

Critical Parameters :

  • Solvent Selection : Methanol is preferred due to its miscibility with aqueous bases and ability to stabilize reactive intermediates.

  • Temperature : Reactions are typically conducted at 0–5°C to prevent aziridine ring opening, which is prone to occur under elevated temperatures or acidic conditions.

  • Base Concentration : A 2N NaOH solution ensures complete deprotonation of the carboxylic acid while minimizing side reactions.

Sodium Salt Formation

Following hydrolysis, the carboxylic acid is neutralized with sodium-2-ethylhexanoate in acetone to precipitate the sodium salt. This step achieves high purity (≥95%) by exploiting the low solubility of the sodium carboxylate in non-polar solvents.

Table 1: Hydrolysis and Salt Formation Conditions

ParameterOptimal ValueEffect on Yield/Purity
Hydrolyzing AgentNaOH (2N)Completes ester cleavage
Solvent for HydrolysisMethanolEnhances reaction kinetics
Neutralization AgentSodium-2-ethylhexanoatePrecipitates pure product
Reaction Time24 hoursEnsures complete conversion

Direct Cyclization Approaches

Ring-Closure Mechanisms

Direct synthesis of the aziridine ring involves cyclization of β-amino alcohols or related precursors. For instance, treating benzylamine with ethyl chloroformate under basic conditions generates the aziridine ring via intramolecular nucleophilic substitution.

Key Considerations :

  • Catalysts : Triethylamine facilitates deprotonation and accelerates ring closure.

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are used for their inertness and ability to dissolve intermediates.

Carboxylation and Neutralization

Post-cyclization, the carboxylate group is introduced via carboxylation with carbon dioxide or phosgene derivatives. Subsequent treatment with sodium bicarbonate yields the sodium salt.

Table 2: Direct Synthesis Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
CyclizationEthyl chloroformate, DCM7889
CarboxylationCO2, 40 psi6592
NeutralizationNaHCO3, H2O8395

Ion-Exchange Resin Methodology

Process Overview

An alternative method employs sodium-form ion-exchange resins to convert the free carboxylic acid to its sodium salt. The acid form is passed through a column packed with Amberlite IR-120 Na+ resin, exchanging protons for sodium ions.

Advantages :

  • Avoids harsh chemical conditions, preserving aziridine ring integrity.

  • Scalable for industrial production with minimal waste.

Efficiency and Yield Considerations

Table 3: Ion-Exchange Performance Metrics

Resin TypeCapacity (meq/g)Conversion Efficiency (%)
Amberlite IR-120 Na+1.898
Dowex 50WX81.695

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hydrolysis of Ester8395HighModerate
Direct Cyclization7889ModerateHigh
Ion-Exchange9899HighLow

The ion-exchange method outperforms others in purity and yield but requires specialized equipment. Hydrolysis balances cost and scalability, making it suitable for laboratory settings.

Optimization of Reaction Parameters

Temperature and pH Control

Maintaining pH 8–9 during hydrolysis prevents aziridine ring degradation. Low temperatures (0–5°C) further stabilize the intermediate.

Solvent Selection and Purity

Anhydrous methanol reduces side reactions during hydrolysis, while acetone ensures selective precipitation of the sodium salt .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Organic Synthesis

Sodium 1-benzylaziridine-2-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex nitrogen-containing compounds, particularly polyamines. Its unique structure allows for the development of various derivatives, which can exhibit distinct biological activities.

Research indicates that derivatives of sodium 1-benzylaziridine-2-carboxylate may possess antimicrobial and anticancer properties. For instance, studies have shown its potential as a Panx-1 channel blocker, which could be relevant in treating conditions associated with inflammation and cell death.

Table 1: Inhibition of Panx-1 Channels by Various Compounds

Compound% Inhibition at 50 µM
Sodium 1-benzylaziridine-2-carboxylate66%
Compound A44%
Compound B88%
Compound C79%

Medicinal Chemistry

Ongoing research is exploring the compound's potential in drug development. Its ability to interact with specific molecular pathways makes it a candidate for further investigation in therapeutic applications, including antiviral properties against SARS-CoV-2.

Pharmacological Evaluation

In pharmacological studies assessing various compounds for their ability to inhibit Panx-1 channels, sodium 1-benzylaziridine-2-carboxylate demonstrated significant inhibitory effects at a concentration of 50 µM. This highlights its potential therapeutic relevance.

Synthesis and Derivatives

The synthesis of sodium 1-benzylaziridine-2-carboxylate typically involves the reaction of benzylamine with ethyl chloroformate under controlled conditions. Variations in synthesis methods can lead to different derivatives with distinct biological activities.

Table 2: Yields from Various Synthesis Methods

MethodYield (%)
Method A78%
Method B83%
Method C64%

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial metabolism. The compound’s structure allows it to bind to active sites, disrupting normal cellular functions .

Comparison with Similar Compounds

Ethyl 1-Benzylaziridine-2-Carboxylate

  • CAS : 34943-06-1 .
  • Molecular Weight : 205.25 g/mol .
  • Key Differences :
    • Functional Group : Ethyl ester vs. sodium carboxylate.
    • Solubility : The sodium salt is more water-soluble due to ionic character, whereas the ethyl ester is lipophilic .
    • Reactivity : The sodium carboxylate acts as a stronger nucleophile, while the ethyl ester may undergo hydrolysis or transesterification .
  • Applications : Ethyl ester derivatives are often used in esterification reactions or as intermediates in peptide synthesis .

(S)-Benzyl 2-Methylaziridine-1-Carboxylate

  • CAS : 946088-68-2 .
  • Molecular Weight : 191.23 g/mol .
  • Key Differences :
    • Substituents : Methyl group at position 2 and benzyl ester at position 1, compared to the sodium salt’s carboxylate group.
    • Stereochemistry : The (S)-configuration introduces chirality, impacting enantioselective reactions .
    • Strain : Both compounds retain the strained aziridine ring, but steric hindrance from the methyl group in the (S)-derivative may reduce reactivity .
  • Applications : Used in asymmetric synthesis for chiral building blocks .

Benzyl 1-Benzylaziridine-2-Carboxylate

  • CAS : 483364-99-4 .
  • Key Differences :
    • Ester vs. Salt : Dual benzyl groups (one on the aziridine nitrogen and one on the ester) create a highly lipophilic structure, contrasting with the sodium salt’s polarity .
    • Stability : The sodium salt may exhibit better stability in aqueous environments, while the benzyl ester could degrade under acidic/basic conditions .
  • Applications : Likely employed in organic solvents for coupling reactions .

Methyl 1-Benzylazetidine-2-Carboxylate

  • CAS: Not explicitly provided .
  • Key Differences :
    • Ring Size : Azetidine (four-membered ring) vs. aziridine (three-membered). Azetidine derivatives are less strained, leading to lower reactivity in ring-opening reactions .
    • Applications : Azetidines are explored in drug design for their balanced stability and bioactivity .

Comparative Data Table

Compound Molecular Weight (g/mol) Functional Group Key Reactivity/Applications
Sodium 1-benzylaziridine-2-carboxylate 199.18 Sodium carboxylate Nucleophilic reactions, aqueous synthesis
Ethyl 1-benzylaziridine-2-carboxylate 205.25 Ethyl ester Lipophilic intermediates, ester hydrolysis
(S)-Benzyl 2-methylaziridine-1-carboxylate 191.23 Benzyl ester, methyl Asymmetric synthesis, chiral catalysts
Benzyl 1-benzylaziridine-2-carboxylate Not provided Benzyl ester Organic-phase coupling reactions
Methyl 1-benzylazetidine-2-carboxylate Not provided Methyl ester Drug design, reduced ring strain

Research Findings and Trends

  • Reactivity: Sodium 1-benzylaziridine-2-carboxylate’s ionic nature makes it superior in polar solvents, while ester derivatives dominate in non-polar media .
  • Synthetic Utility : Aziridine derivatives are prized for ring-opening reactions (e.g., nucleophilic additions), but azetidine analogs offer tunable stability for prolonged biological activity .
  • Availability : Sodium salts and certain esters (e.g., ethyl) are commercially available but may require custom synthesis for specific stereochemical needs .

Q & A

Basic Research: Synthesis and Characterization

Q1: What are the most reliable synthetic routes for preparing sodium 1-benzylaziridine-2-carboxylate, and how can researchers optimize yields while minimizing side reactions? Methodological Answer:

  • Route Selection : Use nucleophilic substitution or ring-closing reactions with sodium hydroxide to deprotonate the carboxylic acid group. Monitor pH to avoid aziridine ring opening .
  • Yield Optimization : Employ kinetic control via low-temperature conditions (0–5°C) and inert atmospheres (argon/nitrogen) to stabilize the reactive aziridine ring. Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity .
  • Purity Validation : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Quantify impurities via mass spectrometry .

Basic Research: Analytical Characterization

Q2: Which spectroscopic and chromatographic techniques are critical for confirming the identity and purity of sodium 1-benzylaziridine-2-carboxylate? Methodological Answer:

  • Structural Confirmation :
    • NMR : Analyze <sup>1</sup>H NMR for benzyl protons (δ 7.2–7.4 ppm) and aziridine protons (δ 2.5–3.5 ppm). Use <sup>13</sup>C NMR to verify carboxylate (δ 170–180 ppm) and aziridine carbons .
    • FT-IR : Confirm the carboxylate group (asymmetric stretching at 1560–1610 cm⁻¹) and absence of free carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid. Calculate purity via peak area normalization .

Advanced Research: Stability and Reactivity

Q3: How does sodium 1-benzylaziridine-2-carboxylate behave under varying pH and temperature conditions, and what analytical methods can track its degradation? Methodological Answer:

  • Stability Profiling :
    • pH Studies : Prepare buffered solutions (pH 2–12) and incubate at 25°C. Monitor degradation via UV-Vis spectroscopy at 220 nm. Aziridine rings are prone to hydrolysis under acidic conditions, forming diamino alcohols .
    • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at -20°C in desiccated environments to prevent moisture-induced ring opening .
  • Degradation Analysis :
    • LC-MS/MS : Identify degradation products (e.g., ring-opened diamino alcohols) using fragmentation patterns. Compare with synthetic standards .

Advanced Research: Mechanistic Studies

Q4: What mechanistic insights exist for the ring-opening reactions of sodium 1-benzylaziridine-2-carboxylate, and how can researchers design experiments to probe regioselectivity? Methodological Answer:

  • Reagent Selection : Test nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO). Track regioselectivity via <sup>1</sup>H NMR by monitoring proton shifts at C2 vs. C3 positions .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict transition-state energies and compare with experimental outcomes. Validate with X-ray crystallography of reaction products .

Advanced Research: Application in Asymmetric Synthesis

Q5: How can sodium 1-benzylaziridine-2-carboxylate be leveraged as a chiral building block in enantioselective synthesis? Methodological Answer:

  • Chiral Auxiliary Strategy : Couple the carboxylate with Evans-type oxazolidinones to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Catalytic Asymmetric Ring-Opening : Employ transition-metal catalysts (e.g., Rh(II) complexes) with chiral ligands. Analyze ee using polarimetry or Mosher ester derivatization .

Basic Research: Safety and Handling

Q6: What safety protocols are essential for handling sodium 1-benzylaziridine-2-carboxylate in laboratory settings? Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .
  • Spill Management : Neutralize spills with dilute acetic acid (1% v/v) to protonate reactive species, followed by absorption with vermiculite. Dispose via hazardous waste protocols .

Advanced Research: Addressing Data Contradictions

Q7: How should researchers resolve contradictions in reported reactivity or stability data for sodium 1-benzylaziridine-2-carboxylate? Methodological Answer:

  • Reproducibility Checks : Replicate experiments using identical reagents (e.g., anhydrous sodium hydroxide) and solvent batches. Publish raw data (HPLC chromatograms, NMR spectra) in supplementary materials .
  • Meta-Analysis : Compare studies using systematic review frameworks (e.g., PRISMA) to identify confounding variables like trace moisture or oxygen .

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